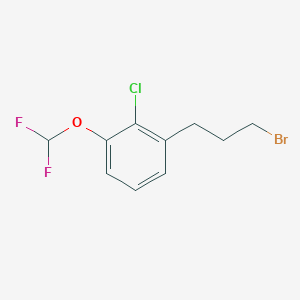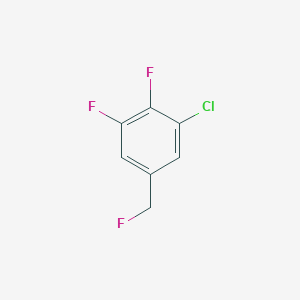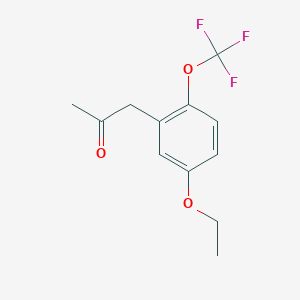
1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of an ethoxy group, a trifluoromethoxy group, and a phenyl ring attached to a propan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique functional groups make it a valuable tool in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which 1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the ethoxy group may influence its solubility and bioavailability. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1- [2-methoxy-5- (trifluoromethyl)phenyl]propan-2-one
Uniqueness
1-(5-Ethoxy-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C12H13F3O3 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
1-[5-ethoxy-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O3/c1-3-17-10-4-5-11(18-12(13,14)15)9(7-10)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
CWXLEACUOBOHRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)OC(F)(F)F)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


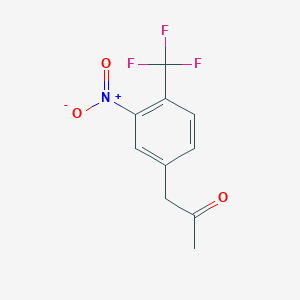
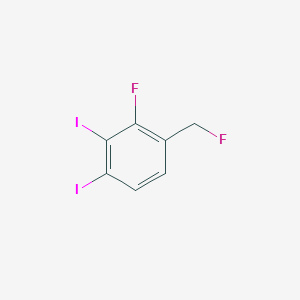
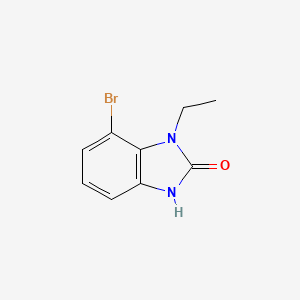
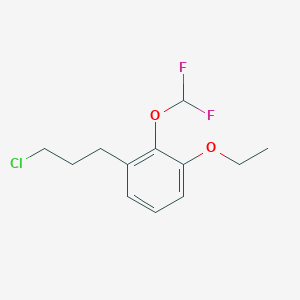

![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)
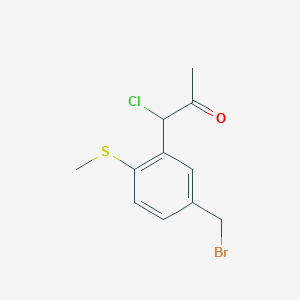
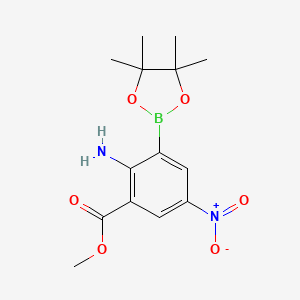
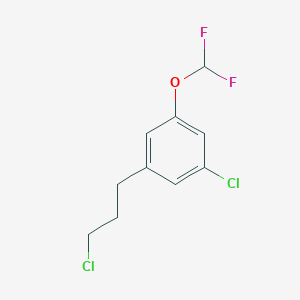

![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)

